molecular formula C13H11FO3S B12054743 4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride

4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride

Cat. No.: B12054743
M. Wt: 266.29 g/mol
InChI Key: GKOAHXFFXWQOBJ-UHFFFAOYSA-N
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Description

4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride is an organic compound with a complex structure that includes a biphenyl core substituted with a methoxy group and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride typically involves the following steps:

Industrial Production Methods

Industrial production methods for 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a sulfonamide derivative.

    Substitution: Formation of various sulfonyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride involves its ability to form covalent bonds with specific molecular targets. The sulfonyl fluoride group is highly reactive and can form stable covalent bonds with nucleophilic residues in proteins, such as serine and cysteine . This reactivity makes it a valuable tool for studying enzyme mechanisms and for developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride is unique due to its combination of a methoxy group and a sulfonyl fluoride group on a biphenyl core

Properties

Molecular Formula

C13H11FO3S

Molecular Weight

266.29 g/mol

IUPAC Name

4-(4-methoxyphenyl)benzenesulfonyl fluoride

InChI

InChI=1S/C13H11FO3S/c1-17-12-6-2-10(3-7-12)11-4-8-13(9-5-11)18(14,15)16/h2-9H,1H3

InChI Key

GKOAHXFFXWQOBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)F

Origin of Product

United States

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